molecular formula C24H32N2O2 B1231768 10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone

10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone

Cat. No.: B1231768
M. Wt: 380.5 g/mol
InChI Key: UNRVBUZHKLLCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[3-(dibutylamino)-2-hydroxypropyl]-9-acridinone is a member of acridines. It derives from an acridone.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Oxidation Products : Research by Boeyens et al. (1988) explores the oxidation products formed from the interaction of sodium hypochlorite with tetrahydro-9(10H)-acridinone in an alkali-methanol solution, providing insights into the chemical behavior of similar compounds (Boeyens et al., 1988).
  • Chemiluminescent Features : A study by Krzymiński et al. (2011) investigates the chemiluminescent characteristics of acridinium compounds in basic aqueous media, which is relevant for understanding the luminescence properties of acridinone derivatives (Krzymiński et al., 2011).
  • Synthesis of Acrimarins : Herath et al. (2004) discuss the synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives, highlighting methods for creating novel compounds (Herath et al., 2004).

Molecular and Biological Properties

  • Macrocycles Synthesis : Santini et al. (2003) delve into the synthesis of new macrocycles derived from acridinones, which are known for their diverse pharmacological activities (Santini et al., 2003).
  • Antileukemic Activities : Gao et al. (2008) synthesized a series of acridinones, including 10-benzyl-9(10H)-acridinones, and tested their antileukemic activities, revealing the potential therapeutic applications of such compounds (Gao et al., 2008).
  • Antimalarial Activity : Fernández-Calienes et al. (2011) evaluated the antimalarial activity of new acridinone derivatives against Plasmodium falciparum, indicating their potential as antimalarial agents (Fernández-Calienes et al., 2011).

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

10-[3-(dibutylamino)-2-hydroxypropyl]acridin-9-one

InChI

InChI=1S/C24H32N2O2/c1-3-5-15-25(16-6-4-2)17-19(27)18-26-22-13-9-7-11-20(22)24(28)21-12-8-10-14-23(21)26/h7-14,19,27H,3-6,15-18H2,1-2H3

InChI Key

UNRVBUZHKLLCHZ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O

Canonical SMILES

CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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